5-Azetidin-3-yl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole hydrochloride
Description
International Union of Pure and Applied Chemistry Name
The official International Union of Pure and Applied Chemistry name for this compound is 5-(azetidin-3-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole;hydrochloride. This systematic nomenclature clearly delineates the structural components of the molecule, indicating the presence of an azetidine ring at position 5 of the oxadiazole core, a 3,4-dimethoxyphenyl group at position 3, and the hydrochloride salt form. The naming convention follows standard International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, where the oxadiazole ring serves as the parent structure with appropriate positional numbering for substituents.
The systematic name provides crucial information about the molecular architecture, specifically highlighting the 1,2,4-oxadiazole core structure, which distinguishes this compound from other oxadiazole isomers. The inclusion of "hydrochloride" in the name indicates that this compound exists as a salt form, which is common for pharmaceutical compounds to improve solubility and stability characteristics. This naming system ensures unambiguous identification of the compound in scientific literature and chemical databases.
Other Synonyms
The compound is recognized by several alternative names and identifiers in chemical databases and literature. According to PubChem, the primary synonyms include 1426290-53-0 (which represents the Chemical Abstracts Service registry number), 5-azetidin-3-yl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole hydrochloride, and 5-(Azetidin-3-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole hydrochloride. Additional database identifiers include AKOS026746155, which represents a commercial supplier code used for chemical procurement and inventory management.
These various naming conventions reflect the compound's presence across different chemical databases and commercial suppliers. The Chemical Abstracts Service number 1426290-53-0 serves as the primary registry identifier, ensuring consistent identification across scientific publications and regulatory documents. The slight variations in capitalization and formatting among the synonyms represent different stylistic conventions used by various chemical databases while maintaining the same chemical meaning and identity.
Properties
IUPAC Name |
5-(azetidin-3-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3.ClH/c1-17-10-4-3-8(5-11(10)18-2)12-15-13(19-16-12)9-6-14-7-9;/h3-5,9,14H,6-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSCUGKVSJZHFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3CNC3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Azetidin-3-yl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole hydrochloride is a synthetic organic compound that has garnered attention for its diverse biological activities. This compound belongs to the oxadiazole class, which is known for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The unique structural features of this compound contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H17N3O3, with a molecular weight of 275.30 g/mol. The compound features an oxadiazole ring, an azetidine moiety, and a dimethoxyphenyl group. These structural components enhance its biological activity and stability.
Structural Overview
| Property | Details |
|---|---|
| Molecular Formula | C14H17N3O3 |
| Molecular Weight | 275.30 g/mol |
| IUPAC Name | 5-(azetidin-3-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole hydrochloride |
| Canonical SMILES | COC1=C(C=C(C=C1)CC2=NOC(=N2)C3CNC3)OC |
Antimicrobial Activity
Studies have shown that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Research indicates that derivatives of oxadiazoles have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 1.56 µg/mL against S. aureus .
- Antifungal Activity : Similar studies have demonstrated that oxadiazole derivatives possess antifungal properties against pathogenic fungi .
Anticancer Potential
Molecular docking studies have suggested that 5-Azetidin-3-yl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole interacts with specific receptors involved in cancer progression. Its binding affinity to these targets may modulate critical signaling pathways related to cell proliferation and apoptosis .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It has shown potential in inhibiting pro-inflammatory cytokines and mediating inflammatory responses in vitro .
Case Studies and Research Findings
Several studies have explored the biological activity of oxadiazole derivatives:
- Antimalarial Activity : In vitro tests revealed that certain oxadiazole derivatives exhibited comparable activity to standard antimalarial drugs against Plasmodium falciparum. The mechanism was linked to inhibition of dihydrofolate reductase (DHFR), crucial for parasite survival .
- Tuberculosis Resistance : A study highlighted the effectiveness of oxadiazole derivatives against drug-resistant strains of Mycobacterium tuberculosis. The compounds demonstrated good metabolic stability and bioavailability .
Scientific Research Applications
Biological Applications
1. Anticancer Activity:
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. Molecular docking studies suggest that 5-Azetidin-3-yl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole hydrochloride can bind effectively to receptors involved in cancer progression. This binding may modulate critical signaling pathways that are pivotal in tumor growth and metastasis.
2. Antimicrobial Properties:
The compound has also shown promise in combating microbial resistance. Studies have demonstrated its efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.
3. Neurological Applications:
There is emerging evidence that this compound may have neuroprotective effects. Its ability to cross the blood-brain barrier could position it as a potential treatment for neurodegenerative diseases.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions that may require optimization for yield and purity. The synthetic pathways often utilize specific catalysts and solvents to enhance efficiency while minimizing environmental impact.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Case Study 1: Anticancer Efficacy
A recent study explored the anticancer effects of this compound on human cancer cell lines. Results indicated a reduction in cell viability and induction of apoptosis in treated cells compared to controls. The mechanism was linked to the inhibition of specific oncogenic pathways.
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, the compound demonstrated significant activity against resistant strains of bacteria such as Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antibiotics.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
- Azetidinyl vs. Other Substituents : Azetidinyl derivatives (e.g., ) exhibit conformational rigidity, which may enhance selectivity for biological targets compared to flexible alkyl chains like 2-methoxyethyl .
Pharmacological Activity Comparison
Anti-Inflammatory Activity
- A structurally related oxadiazole, 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole, demonstrated 61.9% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) . This suggests that the 3,4-dimethoxyphenyl group contributes significantly to anti-inflammatory effects.
Antitumor Activity
- 3,5-Diaryl-1,2,4-oxadiazoles reduced tumor cell count and weight in murine models, with increased survival rates .
Antimicrobial Activity
- 5-(Alkenyl)-2-amino-1,3,4-oxadiazoles showed antibacterial activity against Staphylococcus aureus and Escherichia coli . The azetidinyl group in the target compound may enhance penetration through bacterial membranes due to its compact structure .
Physicochemical Data
- LogP : A related compound, 5-azetidin-3-yl-3-(3-methylphenyl)-1,2,4-oxadiazole hydrochloride, has a logP of 1.481 , indicating moderate lipophilicity . The 3,4-dimethoxyphenyl group in the target compound may increase logP slightly, enhancing membrane permeability.
- Molecular Weight : At 297.74 g/mol, the compound falls within the acceptable range for oral bioavailability (Rule of Five) .
Pharmacokinetic Considerations
- Salt Form : The hydrochloride salt enhances aqueous solubility, facilitating formulation .
Preparation Methods
Amidoxime-Based Cyclization
Amidoximes are pivotal intermediates in oxadiazole synthesis. Their reaction with acyl chlorides or activated carboxylic acids under mild conditions can produce the oxadiazole ring efficiently.
| Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Tiemann–Krüger Method | Amidoximes + acyl chlorides | Reflux, sometimes with TBAF or pyridine | Moderate | Harsh conditions, purification issues |
| Microwave-Assisted Cyclization | Amidoximes + acyl derivatives + NH4F/Al2O3 or K2CO3 | Microwave irradiation | Good | Short reaction time, environmentally friendly |
Research indicates that microwave irradiation significantly enhances yield and reduces reaction time, making it suitable for synthesizing complex oxadiazoles with diverse substituents, such as the 3,4-dimethoxyphenyl group.
Carboxylic Acid Activation
Activation of carboxylic acids using coupling reagents (EDC, DCC, CDI, TBTU, T3P) facilitates their reaction with amidoximes, enabling efficient heterocyclization.
| Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Coupling Reagents | Carboxylic acids + amidoximes + EDC/DCC/others | Mild, room temperature | Variable | Good yields, broad substrate scope |
Recent advances include one-pot procedures employing Vilsmeier reagents for activating carboxylic acids, which simplifies the synthesis of substituted oxadiazoles.
Specific Synthetic Strategies for 5-Azetidin-3-yl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
The target compound's synthesis involves integrating the 3-(3,4-dimethoxyphenyl) substituent and the azetidinyl group onto the oxadiazole core.
Construction of the Oxadiazole Core with 3,4-Dimethoxyphenyl Substituent
Methodology:
The synthesis typically begins with the formation of a 3,4-dimethoxyphenyl-substituted amidoxime. This intermediate is then cyclized with an appropriate acylating agent or activated carboxylic acid derivative, often via microwave-assisted heterocyclization, to afford the 1,2,4-oxadiazole.
Introduction of the Azetidinyl Group at Position 3
Methodology:
The azetidinyl moiety can be introduced via nucleophilic substitution or cyclization strategies. One effective approach involves synthesizing a precursor azetidinyl derivative bearing a suitable leaving group, followed by cyclization onto the oxadiazole ring.
- Although specific methods for azetidinyl incorporation into oxadiazoles are limited, analogous strategies involve nucleophilic attack of azetidinyl nucleophiles on electrophilic centers of activated oxadiazoles.
- Recent literature suggests that the azetidinyl group can be attached via nucleophilic substitution on a halogenated intermediate or through cyclization of azetidinyl-substituted hydrazides.
Final Assembly and Salt Formation
The hydrochloride salt can be obtained by treating the free base with hydrochloric acid in a suitable solvent, such as ethanol or methanol, under controlled conditions to ensure purity and stability.
Optimized Synthetic Route for the Target Compound
Based on the above methodologies, a feasible synthetic pathway is:
Preparation of 3,4-dimethoxyphenyl amidoxime :
From 3,4-dimethoxybenzonitrile via hydroxylamine hydrochloride in basic medium.Formation of 1,2,4-oxadiazole core :
Cyclization with activated carboxylic acid derivatives (e.g., methyl or ethyl esters) using microwave-assisted heterocyclization with catalysts like NH4F/Al2O3 or K2CO3.Introduction of the azetidinyl group at position 3 :
Nucleophilic substitution of a suitable halogenated intermediate on the oxadiazole or via cyclization of azetidinyl hydrazides.Salt formation :
Treatment of the free base with hydrochloric acid to yield the hydrochloride salt.
Data Summary and Comparative Analysis
| Method | Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Microwave heterocyclization | Amidoximes + acyl derivatives + NH4F/Al2O3 or K2CO3 | Microwave, room temp | 80–90% | Fast, high yield, eco-friendly | Requires microwave setup |
| Vilsmeier activation | Carboxylic acids + amidoximes | Mild, room temp | 61–93% | One-pot, high efficiency | Reagent cost, scale-up |
| Nucleophilic substitution | Halogenated intermediates + azetidinyl nucleophile | Reflux or room temp | Variable | Direct, versatile | Multiple steps, purification |
Q & A
Basic Research Question
- NMR Analysis :
- ¹H NMR : Peaks at δ 3.8–4.2 ppm (azetidine CH₂), δ 6.8–7.5 ppm (dimethoxyphenyl aromatic protons) .
- ¹³C NMR : Signals at ~160 ppm (oxadiazole C=N) and ~55 ppm (methoxy groups) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 268.7 (calculated for C₁₂H₁₄ClN₃O₂) .
- IR Spectroscopy : Bands at 1650–1700 cm⁻¹ (C=N stretch) and 1250 cm⁻¹ (C-O of methoxy) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the azetidine and aromatic regions.
What in vitro assays are suitable for preliminary biological activity screening?
Basic Research Question
- Anticancer Activity :
- Antimicrobial Screening :
- Broth microdilution (MIC determination) against S. aureus and C. albicans .
Advanced Consideration : Compare results with structurally similar oxadiazoles (e.g., 3-aryl-5-aryl-1,2,4-oxadiazoles) to identify activity trends .
How do structural modifications influence the compound’s activity?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
Methodological Approach : Synthesize analogs with halogen (Cl, Br) or electron-withdrawing groups on the phenyl ring to evaluate target selectivity .
What in vivo models are appropriate for preclinical evaluation?
Advanced Research Question
- MX-1 Xenograft Model : Assess tumor growth inhibition (dose: 10–50 mg/kg, i.p.) and monitor toxicity via serum ALT/AST levels .
- Pharmacokinetics : Measure plasma half-life (t₁/₂) using LC-MS/MS; prioritize compounds with t₁/₂ > 4 hours .
Key Challenge : Address poor oral bioavailability by formulating as hydrochloride salt or using nanoemulsions .
How can target identification studies elucidate the compound’s mechanism?
Advanced Research Question
- Photoaffinity Labeling : Use a radiolabeled analog (e.g., ³H or ¹⁴C) to crosslink with proteins like TIP47 (IGF II receptor binding protein) .
- Molecular Docking : Screen against kinases (e.g., EGFR, VEGFR) using Glide or AutoDock to predict binding modes .
Validation : Confirm target engagement via Western blot (e.g., reduced phosphorylated EGFR) .
What strategies improve the compound’s stability and solubility?
Advanced Research Question
- Salt Formation : Hydrochloride salt enhances aqueous solubility (e.g., >5 mg/mL in PBS) .
- Co-solvents : Use DMSO/PEG 400 mixtures for in vivo dosing .
- Degradation Studies : Monitor hydrolysis under acidic (pH 1.2) and neutral conditions (pH 7.4) via HPLC .
How does this compound compare to other 1,2,4-oxadiazole derivatives?
Q. Comparative Analysis :
Unique Advantage : The azetidine moiety may enhance blood-brain barrier penetration for CNS targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
